N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide
Description
N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a 1,3-thiazol-2-yl group at the 1-position and a furan-2-carboxamide moiety at the 4-position. The thiazole ring introduces unique electronic and steric properties, distinguishing it from related piperidine derivatives.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(11-2-1-8-18-11)15-10-3-6-16(7-4-10)13-14-5-9-19-13/h1-2,5,8-10H,3-4,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOXKVZDULRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with a furan-2-carboxylic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Key structural differences between the target compound and analogs lie in the piperidine substituents and aryl/amide groups:
Structural Implications :
- Thiazole vs. Phenethyl : The thiazole ring in the target compound may reduce opioid receptor binding (unlike phenethyl in fentanyl analogs) but could confer activity at other targets (e.g., antimicrobial or kinase inhibition) .
- Furan Carboxamide : Shared with Furanylfentanyl, this group contributes to π-π stacking interactions in receptor binding .
Pharmacological and Toxicological Profiles
While the target compound’s exact activity is unconfirmed, comparisons to structurally related compounds suggest hypotheses:
- Opioid Receptor Affinity: Furanylfentanyl: Binds µ-opioid receptors with potency ~10–20× morphine, leading to high overdose risk . Thiazole-containing compounds are prevalent in antiviral and anticancer agents .
- Metabolism: Furanylfentanyl: Metabolized via cytochrome P450 enzymes, producing norfuranylfentanyl . Target Compound: Thiazole rings are resistant to oxidative metabolism, possibly extending half-life compared to furan-based analogs .
Legal and Regulatory Status
- Controlled Analogs :
- Target Compound: No current regulatory status is reported. Its structural divergence from controlled analogs may delay legal classification.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole moiety linked to a piperidine ring and a furan-2-carboxamide group. Its chemical structure can be represented as follows:
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety in this compound is hypothesized to enhance cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptosis-related proteins such as Bcl-2 .
Anticonvulsant Effects
In addition to antitumor activity, thiazole-containing compounds have demonstrated anticonvulsant properties. A structure-activity relationship analysis revealed that modifications in the phenyl ring significantly impact anticonvulsant efficacy. For example, certain analogues showed a marked reduction in seizure activity in animal models .
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives suggest that specific substitutions on the thiazole and piperidine rings are crucial for enhancing biological activity. For instance:
| Compound Modification | Biological Activity |
|---|---|
| Methyl group at position 4 of the phenyl ring | Increased cytotoxicity |
| Replacement of N,N-dimethyl with phenyl group | Enhanced antitumor effects |
| Electron-donating groups on the phenyl ring | Improved anticonvulsant properties |
Study 1: Anticancer Activity
A study evaluated the anticancer potential of various thiazole derivatives, including this compound. The findings indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, suggesting that this compound could serve as a lead for further development .
Study 2: Anticonvulsant Screening
Another investigation screened several thiazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model in mice. Results showed that specific modifications led to significant reductions in seizure duration and frequency, highlighting the therapeutic potential of these compounds in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
